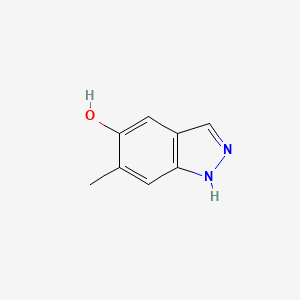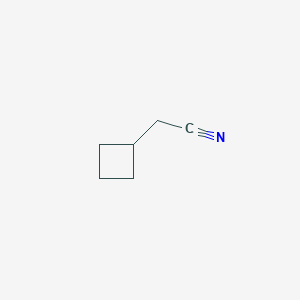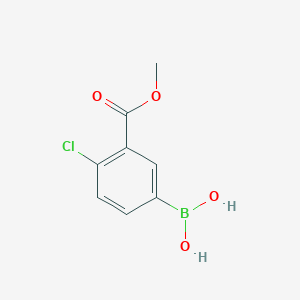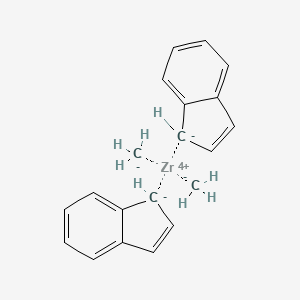
Bis(indenyl)dimethylzirconium
概要
説明
Bis(indenyl)dimethylzirconium is a compound with the empirical formula C20H20Zr . It is used as a catalyst for ethylene/propylene solution copolymerization .
Molecular Structure Analysis
The molecular weight of Bis(indenyl)dimethylzirconium is 351.60 . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .Chemical Reactions Analysis
Bis(indenyl)dimethylzirconium is a precursor of the olefin polymerization catalyst . It undergoes one-electron reduction to a radical anion in THF, which partially decomposes . Even at -45°C, the one-electron oxidation leads to the formation of an unstable 15-electron radical cation undergoing fast heterolytic decomposition .Physical And Chemical Properties Analysis
Bis(indenyl)dimethylzirconium has a melting point of 106°C . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .科学的研究の応用
Scientific Research Applications of Bis(indenyl)dimethylzirconium
Catalytic Systems and Polymerization Bis(indenyl)dimethylzirconium, along with other zirconocene complexes, has been studied extensively for its role in the polymerization of various alkyl methacrylates. One significant research demonstrated that these complexes, when combined with specific borate salts and zinc, influence the polymerization characteristics, such as molecular weight and yield, of the resultant polymers. This research highlights the importance of the catalyst's structure in determining the properties of the polymers produced (Karanikolopoulos et al., 2003).
Stereoregulation in Polymerization Another study focused on the stereoregulation properties of bis(indenyl)dimethylzirconium complexes. It was found that these complexes catalyze the dehydropolymerization of phenylsilane, leading to a mixture of low molecular weight cyclic oligosilanes. This indicates that the catalyst exerts a significant stereoregulating influence on the polymerization process (Gauvin & Harrod, 1990).
Polymerization of Methyl Methacrylate Further research has been conducted on the polymerization of methyl methacrylate using non-bridged dimethylzirconocene complexes, including bis(indenyl)dimethylzirconium. The studies reveal that the activity of the catalyst strongly depends on the specific zirconocene compound used, impacting the molecular weight and stereoregularities of the resulting polymers (Shiono et al., 1998).
Molecular Structures and Ligand Substitutions Research on the molecular structures of complexes like bis(2-(dimethylamino)indenyl)zirconium dichloride shows that these complexes have very short η-nitrogen distances, indicating significant C−N double-bond character. This structural insight is crucial for understanding the behavior of these complexes in various reactions (Luttikhedde et al., 1996).
Photolysis Studies Studies on bis(fluorenyl)dimethylzirconium, a related compound, through photolysis in solution have led to insights about the cleavage of methyl groups, forming methane and bis(fluorenyl)zirconium-type compounds. This research is significant for understanding the photochemical behavior of similar zirconium complexes (Samuel et al., 1976).
Polymerization Catalysis
Bis(indenyl)dimethylzirconium is notably used in catalysis for polymerization processes. Research has shown that non-bridged dimethylzirconocene complexes, including bis(indenyl)dimethylzirconium, are effective catalysts for methyl methacrylate polymerization. These catalysts influence the molecular weight and stereoregularities of the resulting polymers, demonstrating the importance of the zirconocene compound in polymerization processes (Shiono et al., 1998). Additionally, other research has indicated that bis(indenyl)dimethylzirconium complexes can catalyze the dehydropolymerization of phenylsilane, producing low molecular weight cyclic oligosilanes, suggesting a stereoregulating role in the polymerization (Gauvin & Harrod, 1990).
Molecular Structure and Photolysis
Studies have explored the molecular structures of related complexes such as bis(2-(dimethylamino)indenyl)zirconium dichloride, revealing short η-nitrogen distances indicating significant C−N double-bond character. This structural insight is essential for understanding the behavior of these complexes in various reactions (Luttikhedde et al., 1996). Moreover, research on the photolysis of bis(fluorenyl)dimethylzirconium in solution has contributed to understanding the photochemical behavior of zirconium complexes, revealing the formation of methane and bis(fluorenyl)zirconium-type compounds through methyl group cleavage (Samuel et al., 1976).
Safety And Hazards
将来の方向性
Bis(indenyl)dimethylzirconium has been extensively studied for its copolymerization behavior . The ability to incorporate bulky comonomer owes a lot to the tunability of the active site through ligand substitution . Further tuning of indenyl ligands through additional alkyl groups or heteroatom-bearing substituents like siloxy groups has further increased the possibilities for modification of the electronic and steric environment of metallocenes .
特性
IUPAC Name |
carbanide;1H-inden-1-ide;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGXXPOPDMJRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(indenyl)dimethylzirconium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



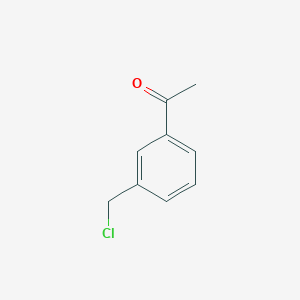
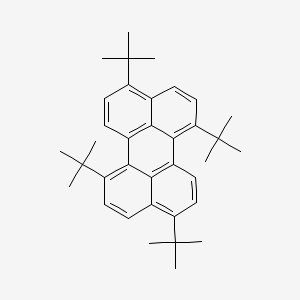
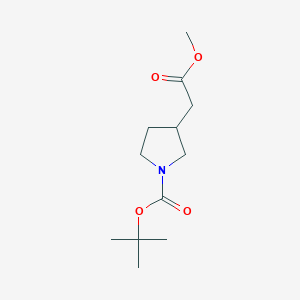
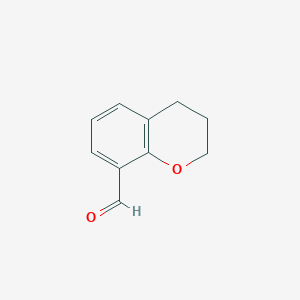
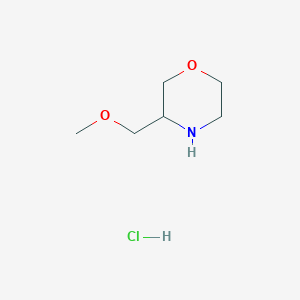
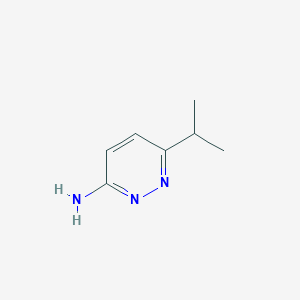
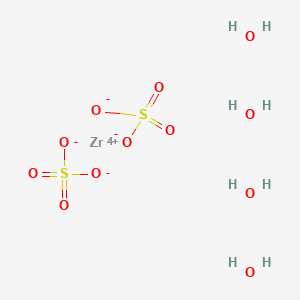
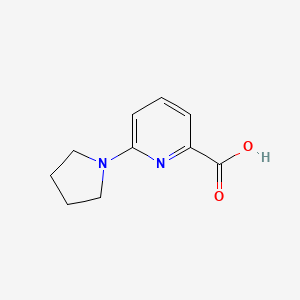
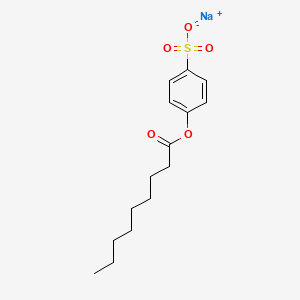
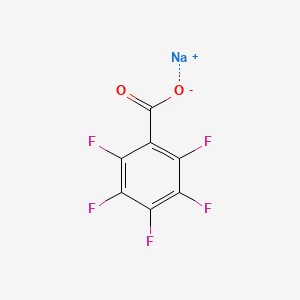
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
